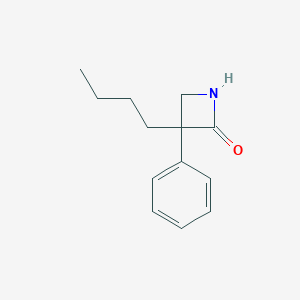
3-butyl-3-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butyl-3-phenylazetidin-2-one is a member of the azetidinone family, which are four-membered lactams. These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring structure is particularly notable for its presence in β-lactam antibiotics, which include penicillins and cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-phenylazetidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of butylamine with phenylacetyl chloride under basic conditions can yield the desired azetidinone. Another method involves the use of azetidine derivatives, which can be functionalized through various chemical reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3-butyl-3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-butyl-3-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It serves as a building block for the development of new drugs, particularly β-lactam antibiotics.
Industry: The compound is used in the production of polymers and other materials with specific properties
作用機序
The mechanism of action of 3-butyl-3-phenylazetidin-2-one involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins. This leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell .
類似化合物との比較
Similar Compounds
3-Phenyl-2-azetidinone: Lacks the butyl group, which may affect its biological activity and chemical reactivity.
3-Butyl-2-azetidinone: Lacks the phenyl group, which can influence its interaction with molecular targets.
2-Azetidinone: The simplest form of azetidinone, lacking both the butyl and phenyl groups.
Uniqueness
3-butyl-3-phenylazetidin-2-one is unique due to the presence of both butyl and phenyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s ability to interact with molecular targets and undergo various chemical reactions .
特性
CAS番号 |
17719-30-1 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC名 |
3-butyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-9-13(10-14-12(13)15)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,14,15) |
InChIキー |
KYWUFESZSCDFSH-UHFFFAOYSA-N |
SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
正規SMILES |
CCCCC1(CNC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















